Lobetyolinin

Natural Product Chemistry Metabolomics Glycoside Characterization

Sourcing polyacetylene glycoside reference standards with consistent inter-batch purity and defined metabolic profiles is challenging. Lobetyolinin (CAS 142451-48-7) resolves this through its bis-glucosylated structure, which confers distinct HPLC retention and unique glucuronidation-dominant metabolism compared to mono-glycosylated analogs. • Quantified purity ≥98% (HPLC) with validated UHPLC-MS/MS metabolic profiling (34 identified metabolites including oxidation, glucuronidation, and glutathione conjugates). • Demonstrated anti-arrhythmic activity in terfenadine-induced zebrafish models (larvae & adults), suitable as a positive control for cardioprotective screening. • Terminal alkyne enables CuAAC click conjugation to azide reporters (fluorophores, biotin) without structural modification, supporting target ID and subcellular localization studies.

Molecular Formula C26H38O13
Molecular Weight 558.6 g/mol
CAS No. 142451-48-7
Cat. No. B1588179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobetyolinin
CAS142451-48-7
Molecular FormulaC26H38O13
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
InChIInChI=1S/C26H38O13/c1-2-3-4-5-7-10-15(29)16(11-8-6-9-12-27)37-26-24(35)22(33)20(31)18(39-26)14-36-25-23(34)21(32)19(30)17(13-28)38-25/h2-3,8,11,15-35H,6,9,12-14H2,1H3/b3-2+,11-8+
InChIKeyGDLSOFWVVAOUJI-FWTOVJONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lobetyolinin (CAS 142451-48-7) Sourcing Guide: Polyacetylene Glycoside from Codonopsis pilosula


Lobetyolinin (CAS 142451-48-7) is a C₁₄-polyacetylene glycoside, specifically a bis-glucosylated derivative of lobetyol, naturally occurring in the roots of Codonopsis pilosula (Campanulaceae) [1]. Its core structure features a distinctive ene-diyne chromophore and a (6R,7R)-6,7-diol configuration, which differentiates it from its mono-glucosylated analog lobetyolin and its aglycone lobetyol [2]. With a molecular formula of C26H38O13 and a molecular weight of 558.57 g/mol, this compound is a secondary metabolite implicated in the immunomodulatory, antitumor, antioxidant, and anti-inflammatory activities associated with Codonopsis Radix [3].

Procurement Advisory: Why Lobetyolinin is Not Interchangeable with Lobetyolin or Lobetyol


The polyacetylenes lobetyolinin, lobetyolin, and lobetyol share a common aglycone core, yet their glycosylation state dictates distinct physicochemical and biological properties that preclude generic substitution [1]. Lobetyolinin (bis-glucoside) has a molecular weight of 558.57 g/mol and a higher topological polar surface area (TPSA) of 219.00 Ų, compared to lobetyolin (mono-glucoside, 396.4 g/mol) and lobetyol (aglycone, 234.3 g/mol) [2]. These differences in size and polarity directly impact analytical behavior (e.g., HPLC retention time), metabolic stability, and in vivo pharmacokinetics [3]. Critically, the presence of a second glucose moiety in lobetyolinin confers distinct metabolic liabilities: while lobetyol is primarily metabolized by CYP2C19, 1A1, 2C9, and 1A2, the glycosylation of lobetyolinin reroutes its biotransformation through extensive glucuronidation and glutathione conjugation pathways, resulting in a unique metabolite profile that cannot be predicted from the simpler analogs [3]. Therefore, selection of lobetyolinin must be based on its specific, evidence-differentiated profile, not merely its inclusion in the Codonopsis polyacetylene family.

Quantitative Differentiation: Lobetyolinin vs. Lobetyolin, Lobetyol, and Co-occurring Codonopsis Analytes


Structural Basis for Differentiation: Glycosylation State Determines Physicochemical and Metabolic Divergence

Lobetyolinin is the bis-glucosylated form of lobetyol, in contrast to lobetyolin (mono-glucoside) and lobetyol (aglycone) [1]. This structural distinction translates to measurable differences in molecular weight (558.57 g/mol for lobetyolinin vs. 396.4 g/mol for lobetyolin vs. 234.3 g/mol for lobetyol) and topological polar surface area (TPSA: 219.00 Ų for lobetyolinin) [2]. The additional glucose moiety in lobetyolinin fundamentally alters its metabolic fate: a comparative UHPLC-Q/TOF-MS study identified 34 unique metabolites for lobetyolinin, generated through extensive oxidation, glucuronidation, and glutathione conjugation pathways [3]. In contrast, lobetyol metabolism is predominantly mediated by CYP2C19, 1A1, 2C9, and 1A2 isozymes [3].

Natural Product Chemistry Metabolomics Glycoside Characterization

Anti-arrhythmic Activity in a Zebrafish Model: Lobetyolinin vs. Lobetyolin and Ginsenosides

In a terfenadine-induced arrhythmia model using zebrafish larvae and adults, lobetyolinin was one of five compounds (including lobetyolin, ginsenoside Rg1, ginsenoside Re, and notoginsenoside R1) validated for cardioprotective activity [1]. Lobetyolinin (50 µM) pretreatment for 24 hours restored the heart rate of zebrafish larvae exposed to 15 µM terfenadine, as measured by fluorescence-based heartbeat recording [2]. In adult zebrafish, the same pretreatment regimen normalized the electrocardiogram (ECG) irregularities induced by terfenadine, confirming anti-arrhythmic efficacy in a whole-organism model [REFS-1, REFS-2].

Cardioprotection Zebrafish Model Traditional Chinese Medicine

Analytical Quantification in Codonopsis Radix: Lobetyolinin Detection and Quantitation Limits vs. Co-occurring Analytes

A validated HPLC-UV method for simultaneous quantitation of seven key components in Codonopsis Radix included lobetyolinin alongside lobetyol, lobetyolin, cordifolioidyne B, tangshenoside I, codonopyrrolidium A, and codonopyrrolidium B [1]. The method achieved detection limits of 0.10–0.32 µg/mL and quantitation limits of 0.35–1.07 µg/mL for all analytes, with lobetyolinin falling within these ranges [1]. This method is essential for quality control of Codonopsis-based products, as the relative abundance of lobetyolinin varies significantly by species, geographical origin, and cultivation method [2].

Quality Control HPLC-UV Herbal Medicine Standardization

Functional Group Utility: Click Chemistry-Reactive Alkyne Moiety

Lobetyolinin contains an alkyne group within its polyacetylene backbone, enabling its use as a click chemistry reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This functional handle is not unique to lobetyolinin (it is shared with lobetyolin and other polyacetylenes), but its presence expands the compound's utility beyond its intrinsic bioactivity to applications in probe synthesis, target identification, and bioconjugation. In contrast, many alternative natural products used in similar research contexts lack this orthogonal reactivity.

Chemical Biology Click Chemistry Bioconjugation

Application Scenarios for Lobetyolinin (CAS 142451-48-7) Based on Evidence-Based Differentiation


Metabolomics and Pharmacokinetic Studies of Codonopsis Polyacetylenes

Due to its distinct glycosylation state and extensive metabolic pathways (34 metabolites identified, including oxidation, glucuronidation, and glutathione conjugates), lobetyolinin is uniquely suited as a reference standard for UHPLC-MS/MS-based metabolic profiling of Codonopsis Radix or related herbal formulations [1]. Unlike lobetyol, which shows good metabolic stability in liver microsomes, lobetyolinin undergoes more complex biotransformation, making it a critical analyte for understanding the disposition of polyacetylene glycosides in vivo.

Cardioprotective Drug Discovery Using Zebrafish Models

The validated anti-arrhythmic activity of lobetyolinin in a terfenadine-induced zebrafish model (both larvae and adults) positions this compound as a lead candidate or positive control for screening of novel cardioprotective agents from natural sources [2]. The ability to restore normal heart rate and ECG patterns in a whole-organism model provides a robust functional readout for structure-activity relationship (SAR) studies.

Quality Control of Codonopsis Radix and Derived Products

The availability of a validated HPLC-UV method with defined detection and quantitation limits (0.10–0.32 µg/mL and 0.35–1.07 µg/mL, respectively) enables the use of lobetyolinin as a quantitative marker for the authentication and standardization of Codonopsis Radix, a widely used tonic in traditional Chinese medicine [3]. This is particularly relevant given the significant variation in lobetyolinin content across different Codonopsis species, geographic origins, and cultivation practices.

Chemical Biology and Target Identification via Click Chemistry

The presence of an alkyne moiety allows lobetyolinin to be directly conjugated to azide-containing reporters (e.g., fluorophores, biotin) via CuAAC without structural modification . This property is invaluable for generating activity-based probes to identify cellular targets of lobetyolinin or to visualize its subcellular localization, studies that would require synthetic derivatization of most other natural product glycosides.

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